![molecular formula C14H14FNOS B7508696 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide](/img/structure/B7508696.png)
4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide
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Overview
Description
4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of 4F-MT, and it has been found to have a variety of interesting properties that make it a valuable tool for researchers in different fields.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide is not fully understood, but it is thought to act as a selective dopamine reuptake inhibitor. This means that it can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide have been studied in detail. It has been found to have a variety of effects on neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have potential as a treatment for depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide in lab experiments is its high purity and stability. This makes it a reliable tool for researchers who need to study the effects of specific compounds on the brain and behavior. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide. Some of the most promising areas of study include its potential as a treatment for addiction and other psychiatric disorders, as well as its use as a tool for studying the mechanisms of drug abuse and addiction. Additionally, there is potential for further optimization of the synthesis method to improve yields and purity of the final compound.
Synthesis Methods
The synthesis of 4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzoyl chloride, which is then reacted with N-methyl-N-(1-thiophen-2-ylethyl)amine to obtain the final product. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final compound.
Scientific Research Applications
4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide has been found to have a variety of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been studied for its effects on the central nervous system. It has been found to have potential as a tool for studying the mechanisms of addiction and drug abuse, as well as for developing new treatments for these conditions.
properties
IUPAC Name |
4-fluoro-N-methyl-N-(1-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10(13-4-3-9-18-13)16(2)14(17)11-5-7-12(15)8-6-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLGCYWIMLDQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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